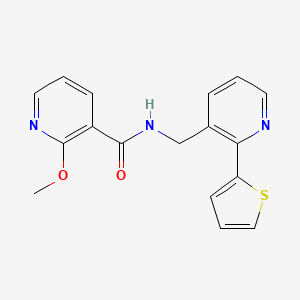
2-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide, also known as MPT0B392, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of nicotinamide derivatives and has been found to exhibit promising anti-tumor and anti-inflammatory properties.
Scientific Research Applications
Organic Synthesis
This compound is an organic intermediate that can be synthesized through nucleophilic and amidation reactions . It provides a chemically differentiated building block for organic synthesis .
Medicinal Chemistry
In medicinal chemistry, it is specifically used for the preparation of drug candidates containing hindered amine motifs .
Targeting Specific Cell Receptors
The compound is a synthetic compound designed to target specific cell receptors.
Borate and Sulfonamide Groups
The compound contains borate and sulfonamide groups, which are important in various transformation processes due to their high stability, low toxicity, and high reactivity .
Drug Synthesis
Borate compounds, such as this one, are often used in the organic synthesis of drugs. They are used to protect diols and are utilized in the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions .
Enzyme Inhibitors or Specific Ligand Drugs
In drug application research, boric acid compounds are usually used as enzyme inhibitors or specific ligand drugs .
Fluorescent Probes
Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
Construction of Stimulus-Responsive Drug Carriers
Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors .
Mode of Action
It is suggested that this compound might interact excellently with receptors , indicating a potential for receptor-mediated effects.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may affect a variety of biochemical pathways.
Result of Action
Similar compounds have shown significant inhibitory activity against various viruses , suggesting that this compound may have similar effects.
Action Environment
Similar compounds have been found to be stable and highly reactive in various transformation processes , suggesting that this compound may also be influenced by environmental factors.
properties
IUPAC Name |
2-methoxy-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-22-17-13(6-3-9-19-17)16(21)20-11-12-5-2-8-18-15(12)14-7-4-10-23-14/h2-10H,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHNHTCXTFTARB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NCC2=C(N=CC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl]-(3-methylphenyl)methanone](/img/structure/B2600847.png)
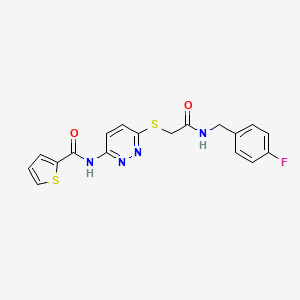
![7-{[(4-Methylbenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride](/img/no-structure.png)
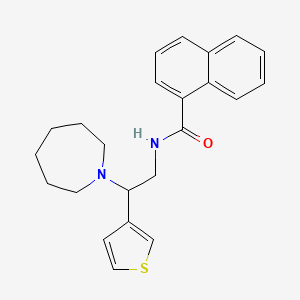
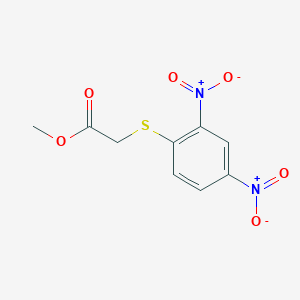
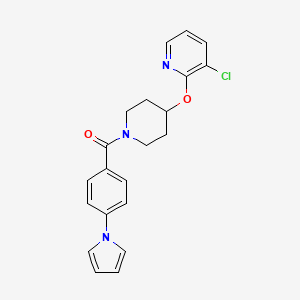
![4-[(tert-Butoxycarbonyl-cyclopentylamino)-methyl]-benzoic acid](/img/structure/B2600857.png)
![Methyl 2-[4,7-dimethyl-6-(2-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/structure/B2600860.png)

![(2E)-3-[4-(ethoxycarbonyl)-1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B2600863.png)
![2-(Dimethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B2600864.png)
![N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenylbutanamide](/img/structure/B2600865.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B2600866.png)
![2-[1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2600868.png)